An In-depth Technical Guide on the Chemical Properties of bis(2-hydroxyethyl)-dimethylazanium chloride
An In-depth Technical Guide on the Chemical Properties of bis(2-hydroxyethyl)-dimethylazanium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the currently available chemical and physical properties of bis(2-hydroxyethyl)-dimethylazanium chloride. Due to a lack of specific published research on this particular compound, this document also includes generalized experimental protocols for the synthesis and purification of quaternary ammonium salts, as well as an overview of the general biological activity of this class of compounds. All quantitative data is presented in structured tables, and a conceptual diagram illustrates the general mechanism of action for quaternary ammonium compounds.
Chemical and Physical Properties
Bis(2-hydroxyethyl)-dimethylazanium chloride is a quaternary ammonium compound.[1] Its structure features a central nitrogen atom bonded to two hydroxyethyl groups and two methyl groups, with a chloride counter-ion.[1] The presence of the hydroxyl groups and the permanent positive charge on the nitrogen atom contribute to its solubility in water.[1]
Table 1: Physical and Chemical Properties of bis(2-hydroxyethyl)-dimethylazanium chloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆ClNO₂ | [2][] |
| Molecular Weight | 169.65 g/mol | [] |
| Appearance | Colorless to white to off-white adhering crystalline powder or crystals. | [2] |
| Purity | ≥98.5% (Argentometric Titration) | [2] |
| Solubility | Soluble in water. | [1][4] |
| Storage Conditions | Room temperature, store under inert gas, hygroscopic. | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for bis(2-hydroxyethyl)-dimethylazanium chloride is publicly available.
Table 2: ¹H NMR Spectroscopic Data of bis(2-hydroxyethyl)-dimethylazanium chloride
| Nucleus | Solvent | Spectrum Data | Source(s) |
| ¹H | D₂O | Available | [5] |
An infrared spectrum is also noted to be available, which conforms to the expected structure.[2]
Experimental Protocols
General Synthesis of Quaternary Ammonium Salts via Menschutkin Reaction
The Menschutkin reaction is a common method for the synthesis of quaternary ammonium salts, involving the alkylation of a tertiary amine with an alkyl halide.[6]
Reaction Scheme:
R₃N + R'-X → [R₃NR']⁺X⁻
Materials:
-
Tertiary amine (e.g., dimethylethanolamine)
-
Alkyl halide (e.g., 2-chloroethanol)
-
Anhydrous, aprotic solvent (e.g., acetonitrile, chloroform)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the tertiary amine in the anhydrous solvent.
-
Slowly add a stoichiometric equivalent of the alkyl halide to the solution at room temperature.
-
The reaction mixture is then typically stirred at a slightly elevated temperature (e.g., 50-70 °C) for several hours to days, depending on the reactivity of the substrates.
-
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the quaternary ammonium salt may precipitate out of the solution. If not, the solvent is removed under reduced pressure to yield the crude product.
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Caption: General workflow for the synthesis of quaternary ammonium salts.
General Purification of Quaternary Ammonium Salts
Purification of quaternary ammonium salts can be challenging due to their ionic nature.[7] Common methods include recrystallization, precipitation, and ion-exchange chromatography.
Materials:
-
Crude quaternary ammonium salt
-
Suitable solvent for recrystallization (e.g., ethanol, isopropanol)
-
Anti-solvent for precipitation (e.g., diethyl ether, hexane)
Procedure (Recrystallization/Precipitation):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in which the salt is soluble.
-
If recrystallizing, allow the solution to cool slowly to induce crystallization. If precipitating, add an anti-solvent in which the salt is insoluble until the product precipitates.
-
Collect the purified solid by filtration.
-
Wash the solid with a small amount of the cold solvent or the anti-solvent.
-
Dry the purified product under vacuum.
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Caption: General workflow for the purification of quaternary ammonium salts.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway information for bis(2-hydroxyethyl)-dimethylazanium chloride has not been reported in the scientific literature. However, quaternary ammonium compounds as a class are well-known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[8][9]
The primary mechanism of action of these cationic surfactants involves the disruption of microbial cell membranes.[10] The positively charged headgroup of the quaternary ammonium compound interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and proteins. This interaction leads to a disorganization of the membrane, increased permeability, leakage of essential intracellular components, and ultimately, cell death.[10]
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Caption: Conceptual diagram of the general antimicrobial mechanism of action of quaternary ammonium compounds.
References
- 1. CAS 38402-02-7: Bis(2-hydroxyethyl)dimethylammonium chlori… [cymitquimica.com]
- 2. Bis(2-hydroxyethyl)dimethylammonium chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Bis(2-hydroxyethyl)dimethylammonium Chloride | 38402-02-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. mdpi.com [mdpi.com]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
